molecular formula C18H24N2O5 B3368495 Z-Pro-val-OH CAS No. 21285-27-8

Z-Pro-val-OH

Cat. No. B3368495
CAS RN: 21285-27-8
M. Wt: 348.4 g/mol
InChI Key: RMPUPQMKXGKXSG-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Z-Pro-val-OH” is a chemical compound with a purity limit of ≥ 98% (HPLC). It has a molecular formula of C18H24N2O5 and a molecular weight of 348.4 . It appears as a white to off-white solid .


Synthesis Analysis

The synthesis of “Z-Pro-val-OH” can be derived from Carbobenzyloxy-L-valine . It can also be used as a starting material to prepare aib-pro endothiopeptides of pharmacological importance . A series of different lysine-containing dipeptide derivatives was synthesized and studied for interaction with PEPT2 .


Molecular Structure Analysis

The molecular structure of “Z-Pro-val-OH” is complex and involves various elements. The compound belongs to the class of organic compounds known as alpha amino acid amides . These are amide derivatives of alpha amino acids.


Chemical Reactions Analysis

“Z-Pro-val-OH” can be used as a reactant to synthesize benzoxazole derived human neutrophil elastase (HNE) inhibitors . It can also be used to prepare biologically significant fluorophore-labeled peptide tetramers or dimers .


Physical And Chemical Properties Analysis

“Z-Pro-val-OH” is a solid substance with a molecular weight of 348.39 . It should be stored at a temperature of 0-8 °C .

Scientific Research Applications

  • Peptide Synthesis and Protease Inhibition Z-Pro-Val-OH and its derivatives have been explored in the context of peptide synthesis and as specific inhibitors for various proteases. For example, in the study of protease-catalyzed synthesis, a precursor dipeptide Z-Asp-Val-NH2 of thymopentin was synthesized using Z-Pro-Val-OH related compounds in organic solvents, demonstrating its utility in peptide bond formation (Li et al., 2008). Additionally, Z-Pro-Val-OH derivatives have shown inhibitory effects on specific proteases, indicating their potential application in therapeutic contexts (Teno et al., 1987).

  • Photocatalysis and Environmental Applications Research on Z-Pro-Val-OH derivatives has extended into materials science, particularly in the development of photocatalysts. For instance, ZnO-based photocatalysis studies have incorporated Z-Pro-Val-OH derivatives to enhance charge separation and facilitate the generation of reactive oxygenated free radicals. This application is significant in environmental contexts, particularly for wastewater treatment and pollution reduction (Kumar & Rao, 2015).

  • DNA Binding and Cleavage Z-Pro-Val-OH derivatives have been explored in the context of DNA binding and cleavage. Studies have shown that certain complexes involving these derivatives can interact with DNA via groove binding, demonstrating potential applications in gene regulation and therapeutic development (Arjmand et al., 2013).

  • (Maruyama et al., 1987) conducted a study on the angiotensin I-converting enzyme (ACE) inhibitory activity of Z-Pro-Val-OH and related peptides. They found that Z-Pro-Val-Trp, a derivative of Z-Pro-Val-OH, exhibited significant inhibitory activity against ACE. This suggests a potential application of Z-Pro-Val-OH in managing conditions such as hypertension.

In another study, (Nakamura et al., 1995) identified Val-Pro-Pro as an ACE inhibitory peptide in sour milk, demonstrating the presence of similar compounds in natural food products and their potential therapeutic applications.

Additionally, (Cheung et al., 1980) investigated the binding of peptide substrates and inhibitors of ACE, emphasizing the importance of the COOH-terminal dipeptide sequence in this process. This research provides insight into how Z-Pro-Val-OH derivatives may interact with ACE and potentially exert antihypertensive effects.

Future Directions

The future directions of “Z-Pro-val-OH” research could involve further exploration of its potential uses in pharmacological applications . It could also be beneficial to investigate its structural properties and how they convert a transported compound into a non-translocated inhibitor .

properties

IUPAC Name

(2S)-3-methyl-2-[[(2S)-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-12(2)15(17(22)23)19-16(21)14-9-6-10-20(14)18(24)25-11-13-7-4-3-5-8-13/h3-5,7-8,12,14-15H,6,9-11H2,1-2H3,(H,19,21)(H,22,23)/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPUPQMKXGKXSG-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Pro-val-OH

CAS RN

21285-27-8
Record name 1-[(Phenylmethoxy)carbonyl]-L-prolyl-L-valine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21285-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1-((Benzyloxy)carbonyl)-L-prolyl)-L-valine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021285278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[1-[(benzyloxy)carbonyl]-L-prolyl]-L-valine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.269
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Pro-val-OH
Reactant of Route 2
Reactant of Route 2
Z-Pro-val-OH
Reactant of Route 3
Reactant of Route 3
Z-Pro-val-OH
Reactant of Route 4
Reactant of Route 4
Z-Pro-val-OH
Reactant of Route 5
Reactant of Route 5
Z-Pro-val-OH
Reactant of Route 6
Reactant of Route 6
Z-Pro-val-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.